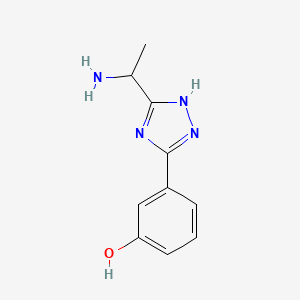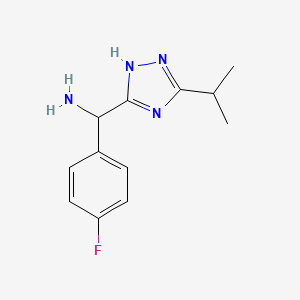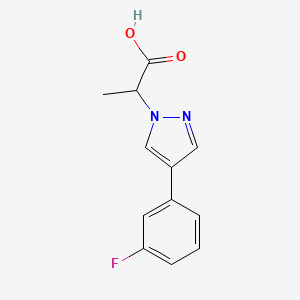
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol ist eine Verbindung, die eine Phenolgruppe aufweist, die an einen Triazolring gebunden ist, der wiederum mit einer Aminoethylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren beinhaltet die Reaktion von 3-Hydroxyacetophenon mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieser Zwischenstoff wird dann mit einem geeigneten Reagenz, wie z. B. Natriumnitrit, cyclisiert, um den Triazolring zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab mit Optimierungen für Ausbeute und Reinheit. Katalytische Verfahren und kontinuierliche Flussreaktoren können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Aminoethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Katalytische Hydrierung oder Metallhydride wie Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel oder Alkylierungsmittel unter basischen oder sauren Bedingungen.
Hauptprodukte
Oxidation: Chinonderivate.
Reduktion: Reduzierte Triazolderivate.
Substitution: Verschiedene substituierte Phenolderivate.
Wissenschaftliche Forschungsanwendungen
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird aufgrund seiner Fähigkeit, mit bestimmten Enzymen und Rezeptoren zu interagieren, als potenzieller biochemischer Marker untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und anticancerogener Aktivitäten, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkungsmechanismus von 3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Phenolgruppe kann Wasserstoffbrückenbindungen bilden, während der Triazolring an π-π-Wechselwirkungen teilnehmen und sich mit Metallionen koordinieren kann. Diese Wechselwirkungen können die Aktivität biologischer Zielstrukturen modulieren und zu verschiedenen biochemischen Effekten führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(1-Aminoethyl)phenol
- 1-(3-Hydroxyphenyl)-1H-1,2,4-triazol
- 5-(1-Aminoethyl)-1H-1,2,4-triazol
Einzigartigkeit
3-(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)phenol ist einzigartig durch die Kombination seiner Phenol- und Triazolfunktionalität, die eine besondere chemische Reaktivität und biologische Aktivität verleiht. Diese duale Funktionalität kommt in ähnlichen Verbindungen nicht häufig vor und macht sie zu einem wertvollen Molekül für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
3-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C10H12N4O/c1-6(11)9-12-10(14-13-9)7-3-2-4-8(15)5-7/h2-6,15H,11H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
KNMZJDKVONFTSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NN1)C2=CC(=CC=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)
![(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11787039.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)


![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)



![5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B11787074.png)
![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)

